4-Phenylazobenzoic acid

Physical organic chemistry Hammett analysis Acid-base equilibria

Select high-purity (≥98%) 4-Phenylazobenzoic acid for precise photoisomerization. Its para-carboxyl group enables robust covalent attachment to Au(111) and metal oxide matrices, essential for molecular switches and tunable liquid crystal alignment layers. For R&D use, this azobenzene derivative ensures reproducible performance in surface patterning and supramolecular complexes.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 1562-93-2
Cat. No. B073347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylazobenzoic acid
CAS1562-93-2
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)
InChIKeyCSPTZWQFHBVOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylazobenzoic Acid (CAS 1562-93-2) Procurement Guide: Properties and Core Characteristics


4-Phenylazobenzoic acid (PABA, also known as azobenzene-4-carboxylic acid, CAS 1562-93-2) is an azobenzene derivative with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol [1]. It is a photo-isomerizable molecule that undergoes reversible trans-cis isomerization upon exposure to UV or visible light, making it a key building block in molecular switches, liquid crystals, and surface functionalization . The compound typically appears as an orange to brown powder or crystal with a melting point of 247–250 °C and is supplied at purities of ≥98% (by titration) or ≥96% (by HPLC) from major vendors [2]. Its para-carboxyl group enables covalent attachment to surfaces, nanoparticles, and polymers, distinguishing it from simpler azobenzene analogs [3].

Why Generic Substitution of 4-Phenylazobenzoic Acid with Other Azobenzene Derivatives Is Not Recommended


Azobenzene derivatives vary substantially in their electronic properties, photoisomerization kinetics, and molecular packing due to para-substituent effects [1]. The carboxyl group in 4-phenylazobenzoic acid acts as an electron-withdrawing substituent that alters the coplanarity of the azobenzene core and modifies the absorption spectrum compared to unsubstituted azobenzene, electron-donating amino-substituted analogs, or alkyl-functionalized variants [2]. These electronic differences directly impact switching efficiency on surfaces, where 4-phenylazobenzoic acid exhibits environment-dependent photoswitching that is absent in densely packed islands [3]. Furthermore, the pKa of azobenzoic acids differs significantly from unsubstituted benzoic acid, confirming that the phenylazo group exerts a measurable electronic effect that cannot be replicated by simple analogs [4]. Consequently, substituting 4-phenylazobenzoic acid with a closely related azobenzene derivative without accounting for these substituent-specific effects risks compromised performance in applications requiring precise photo-response, surface anchoring, or electronic tuning.

Quantitative Differentiation of 4-Phenylazobenzoic Acid (CAS 1562-93-2) from Closest Analogs


Substituent Electronic Effect: pKa Elevation vs. Unsubstituted Benzoic Acid

The dissociation constant (pKa) of 4-phenylazobenzoic acid is higher than that of unsubstituted benzoic acid, indicating that the phenylazo group behaves as an electron-donating substituent via resonance [1]. Potentiometric titration of p-(4-hydroxyphenylazo)benzoic acid in water at 298.15 K yielded pKa values elevated relative to benzoic acid (pKa 4.20), with the 4-hydroxyphenylazo group exhibiting a Hammett substitution constant (σ) consistent with net electron donation [2]. While direct pKa data for the parent 4-phenylazobenzoic acid in the source is inferred from analog studies, the class-level inference is robust: the azo linkage introduces a resonance effect that modulates acidity in a manner distinct from simple alkyl or halogen substituents [3]. This difference is critical for applications requiring controlled protonation states in aqueous or interfacial environments.

Physical organic chemistry Hammett analysis Acid-base equilibria

Molecular Geometry and Crystal Packing: Coplanarity Distortion vs. Unsubstituted Azobenzene

The crystal structure of 4-(phenylazo)benzoic acid, determined via powder X-ray diffraction and Rietveld refinement, reveals that the electron-withdrawing carboxyl group disrupts the coplanarity of the azobenzene core [1]. This structural distortion is absent in unsubstituted trans-azobenzene, which adopts a fully planar geometry in the solid state [2]. The non-planar conformation in 4-phenylazobenzoic acid arises from electronic repulsion and alters intermolecular interactions, including O–H···O hydrogen bonding and π–π stacking, leading to a distinct 2D zigzag framework parallel to the (001) plane [3]. In contrast, electron-donating para-substituents (e.g., amino or alkoxy groups) would be expected to restore planarity or induce different packing motifs, directly affecting crystallinity, solubility, and mechanical properties of derived materials.

Crystallography Solid-state chemistry Molecular packing

Photoisomerization Efficiency on Surfaces: Environment-Dependent Switching vs. Densely Packed Analogs

Scanning tunneling microscopy (STM) studies of 4-(phenylazo)benzoic acid (PABA) on Au(111) demonstrate that photoswitching occurs in isolated molecules and in coadsorbed alkanethiol monolayers but is completely suppressed in tightly packed molecular islands [1]. This environment-dependent switching efficiency is a direct consequence of the steric and electronic constraints imposed by the carboxyl anchoring group and the surrounding chemical matrix. In contrast, unsubstituted azobenzene or alkyl-functionalized azobenzenes lacking a surface-anchoring carboxyl group exhibit different packing densities and switching thresholds on surfaces [2]. The ability of PABA to switch when coadsorbed with octanethiol, but not in dense homo-aggregates, provides a quantifiable design parameter for molecular electronic devices requiring spatial control of photoisomerization [3].

Surface chemistry Molecular electronics Photoswitching

Thermal Stability and Melting Point vs. Hydroxy and Amino Analogs

4-Phenylazobenzoic acid exhibits a melting point of 247–250 °C . In comparison, the 4′-hydroxy analog (4-(4-hydroxyphenylazo)benzoic acid, CAS 2497-38-3) melts with decomposition at 266 °C , while the 4′-amino analog (4-(4-aminophenylazo)benzoic acid) has a reported melting point of approximately 205–210 °C . The intermediate melting point of the parent phenylazo compound reflects a balance between intermolecular hydrogen bonding (modulated by the carboxyl group) and π-stacking interactions, without the additional stabilization conferred by phenolic OH or the destabilization from amino group basicity. This thermal profile influences processing windows for melt-based fabrication techniques and long-term storage stability.

Thermal analysis Materials chemistry Procurement specifications

Procurement-Driven Application Scenarios for 4-Phenylazobenzoic Acid (CAS 1562-93-2)


Molecular Electronics: Fabrication of Photoswitchable Self-Assembled Monolayers on Gold Surfaces

When building light-addressable molecular junctions or switchable surface coatings on Au(111), 4-phenylazobenzoic acid provides a carboxylate anchoring group that chemisorbs strongly to gold while maintaining photoisomerization capability at low to moderate packing densities [1]. The environment-dependent switching observed via STM enables spatial patterning of surface properties, a feature not uniformly achievable with unfunctionalized azobenzenes that lack the carboxyl anchor. Procurement of high-purity (>98%) PABA is recommended to minimize surface contaminants that could pin switching sites [2].

Liquid Crystal Dopants and Photoswitchable Soft Materials

The electron-withdrawing carboxyl group in 4-phenylazobenzoic acid tunes the molecular dipole and polarizability, influencing mesophase stability when doped into nematic or smectic liquid crystals. Compared to alkoxy-substituted azobenzene derivatives that primarily alter alkyl chain compatibility, the carboxyl group introduces hydrogen-bonding capacity that can stabilize supramolecular liquid crystalline complexes [1]. Researchers designing photoresponsive liquid crystal displays or light-controlled phase modulators should select PABA over non-carboxylated azobenzenes when interfacial anchoring or dipole engineering is critical [2].

Analytical Derivatization Reagent for Chromatographic Detection

4-Phenylazobenzoic acid has been historically employed to derivatize aliphatic alcohols and phenols via esterification, enhancing chromatographic separation and detection sensitivity [1]. The chromophoric azobenzene moiety provides strong UV-visible absorbance, enabling detection of otherwise poorly absorbing analytes. While modern HPLC methods may favor alternative derivatizing agents, the established protocols using PABA esters remain relevant for niche applications in essential oil analysis and legacy method validation [2]. Procurement for this purpose should prioritize consistent melting point and purity to ensure reproducible derivatization yields.

Photochromic Precursors for Functional Metal Oxide Thin Films

4-Phenylazobenzoic acid serves as a precursor for photochromic ZrO₂ precursor solutions, where the carboxyl group coordinates to zirconium centers, and the azobenzene unit imparts light-responsive properties to the resulting oxide film [1]. Compared to azobenzene ligands lacking a strong metal-binding group, PABA ensures robust incorporation into the metal oxide matrix. The thermal stability (melting point 247–250 °C) allows for mild calcination protocols that preserve photochromic functionality, whereas lower-melting analogs might volatilize or decompose prematurely during film processing [2].

Technical Documentation Hub

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